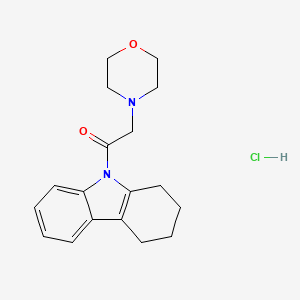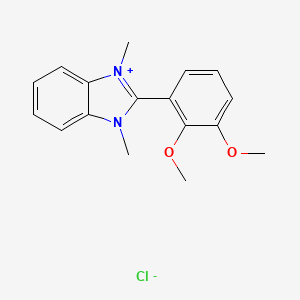
2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 1-adamantylcarbamate hydrochloride is a chemical compound with the molecular formula C16H27ClN2O2. It is also known as memantine hydrochloride, and it is a medication used to treat Alzheimer's disease. Memantine hydrochloride works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride involves the blocking of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. By blocking these receptors, memantine hydrochloride reduces the excitotoxicity that is associated with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of glutamate-induced excitotoxicity, the improvement of synaptic plasticity, and the reduction of oxidative stress. Memantine hydrochloride has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is essential for the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride in lab experiments include its high potency, selectivity, and low toxicity. Memantine hydrochloride is also easy to synthesize and has a long half-life, which makes it suitable for chronic treatment. However, the limitations of using memantine hydrochloride in lab experiments include its limited solubility in water and its potential interference with other neurotransmitter systems.
Direcciones Futuras
The future directions of research on 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride include the investigation of its potential therapeutic effects in other neurological disorders, such as traumatic brain injury and stroke. Memantine hydrochloride may also be used in combination with other drugs to improve its efficacy in the treatment of Alzheimer's disease. In addition, the development of new analogs of memantine hydrochloride may lead to the discovery of more potent and selective NMDA receptor blockers.
Métodos De Síntesis
The synthesis method of 2-(dimethylamino)ethyl 1-adamantylcarbamate hydrochloride involves the reaction of memantine with hydrochloric acid. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product is confirmed by melting point determination and spectral analysis.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 1-adamantylcarbamate hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. In addition, memantine hydrochloride has been investigated for its neuroprotective effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl N-(1-adamantyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-17(2)3-4-19-14(18)16-15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-13H,3-10H2,1-2H3,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZSAYTAGMHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)NC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)
![1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B4956825.png)
![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
![6-bromo-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4956847.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)


![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-tetrazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4956904.png)
